Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid
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Description
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid (Fmoc-TEMPO) is an organic compound used in various scientific research applications. It is a derivative of the tetramethylpiperidine (TEMPO) molecule and is widely used in organic synthesis, as a radical scavenger and as a reagent in biochemistry.
Scientific Research Applications
Peptide Synthesis
Fmoc-TOAC-OH is a useful tool for the incorporation of the ESR spin-label TOAC into peptide sequences . This is achieved by Fmoc Solid Phase Peptide Synthesis (SPPS), a method used for the production of peptides .
Spin Labeling
The compound is used in Electron Spin Resonance (ESR) spin labeling . This is a technique used in biophysics, biochemistry, and nanotechnology to investigate the dynamics, structure, and function of biological macromolecules .
Oxidation Reactions
Similar to other TEMPO derivatives, Fmoc-TOAC-OH may be used in oxidation reactions . For instance, it can be used to oxidize alcohols to carbonyl compounds .
Free Radical Scavenging
In the field of polymer chemistry, it can be used as a free radical scavenger . This helps in controlling the polymerization process and improving the properties of the resulting polymer .
Anti-Aging and Thermal Degradation Inhibitor
Fmoc-TOAC-OH can be used as an anti-aging agent and a thermal degradation inhibitor . This makes it useful in the production of materials that require high thermal stability .
Light Stabilizer
It can also be used as a light stabilizer . This is particularly useful in the production of materials that are exposed to light and need to maintain their properties .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the nitroxyl radical and deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-N-oxyl-4-carboxylic acid", "Fmoc-OSu", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N-hydroxysuccinimide", "4-aminobenzoic acid" ], "Reaction": [ "Protection of the carboxylic acid group with Fmoc-OSu in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide", "Activation of the carboxylic acid group with N-hydroxysuccinimide", "Coupling of the activated carboxylic acid with 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide", "Deprotection of the Fmoc group with piperidine in the presence of N,N-dimethylformamide", "Deprotection of the amine group with trifluoroacetic acid in the presence of dichloromethane" ] } | |
CAS RN |
93372-25-9 |
Product Name |
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid |
Molecular Formula |
C25H29N2O5 |
Molecular Weight |
437,52 g/mole |
InChI |
1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
InChI Key |
FAQWDTRJLKQJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
synonyms |
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |
Origin of Product |
United States |
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